"Disperse Yellow 3" chemical structure and properties
"Disperse Yellow 3" chemical structure and properties
An In-depth Technical Guide to C.I. Disperse Yellow 3
This guide provides a comprehensive overview of the chemical structure, properties, and toxicological profile of C.I. Disperse Yellow 3. It is intended for researchers, scientists, and professionals in drug development and chemical safety assessment.
Chemical Identity and Structure
Disperse Yellow 3, with the Colour Index number 11855, is a monoazo dye.[1][2] Its chemical structure consists of an acetanilide (B955) group substituted at the 4-position of the phenyl ring with a (2-hydroxy-5-methylphenyl)diazenyl group.[3]
IUPAC Name: N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide[3]
CAS Number: 2832-40-8[1][2][4][5][6][7]
Chemical Structure Visualization:
Caption: 2D Chemical Structure of Disperse Yellow 3.
Physicochemical Properties
Disperse Yellow 3 is a brownish-yellow powder.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅N₃O₂ | [2][3][4][5][6][7] |
| Molecular Weight | 269.30 g/mol | [2][3][4][5][6][7] |
| Melting Point | 268-270 °C | [4][8] |
| Decomposition Temperature | 192-195 °C | [1] |
| Water Solubility | 1.5–6.1 mg/L at 60 °C | [1] |
| Solubility | Soluble in acetone, ethanol, and benzene. | [1][2] |
| Appearance | Brownish-yellow powder | [3][4] |
| λmax | 357 nm | [9][10] |
Experimental Protocols
Synthesis of Disperse Yellow 3
A general method for the synthesis of Disperse Yellow 3 involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction.[2]
Experimental Workflow for Synthesis:
Caption: General workflow for the synthesis of Disperse Yellow 3.
Methodology:
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Diazotization: N-(4-aminophenyl)acetamide is dissolved in an aqueous solution of hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Azo Coupling: The freshly prepared diazonium salt solution is slowly added to a solution of p-cresol, which acts as the coupling component. The reaction mixture is stirred, leading to the formation of Disperse Yellow 3 as a precipitate.
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Isolation and Purification: The resulting solid is collected by filtration, washed with water to remove any unreacted starting materials and byproducts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Dyeing of Polyester (B1180765) Fabric
Disperse Yellow 3 is primarily used for dyeing hydrophobic synthetic fibers such as polyester. The high-temperature dyeing method is commonly employed.
Experimental Workflow for Polyester Dyeing:
Caption: High-temperature exhaust dyeing process for polyester.
Methodology:
-
Dye Bath Preparation: A dye bath is prepared with a specific concentration of Disperse Yellow 3 (e.g., 2% on the weight of the fabric), a dispersing agent, and acetic acid to adjust the pH to 4-5.5.[1]
-
Dyeing Process: The polyester fabric is introduced into the dye bath at room temperature. The temperature is gradually raised to 130 °C and maintained for approximately 60 minutes to allow for dye penetration and fixation within the fibers.[1]
-
Cooling and Rinsing: The dye bath is then cooled to about 60 °C, and the fabric is removed and rinsed with hot water.[1]
-
Reduction Clearing: To improve wash fastness, a reduction clearing process is carried out using a solution of sodium hydrosulfite and sodium hydroxide. This step removes any unfixed dye from the fabric surface.
-
Final Steps: The fabric is then thoroughly rinsed with water and dried.
Toxicological Profile and Biological Interactions
Disperse Yellow 3 is recognized as a contact allergen and is suspected to be a carcinogen.[11] Its toxicological effects are thought to be mediated by its metabolites.
Allergic Contact Dermatitis
Disperse Yellow 3 is a known cause of allergic contact dermatitis, particularly in the textile industry.[5] The proposed mechanism involves the metabolic activation of the dye by skin microflora.
Proposed Mechanism of Allergic Contact Dermatitis:
Caption: Hypothesized pathway for Disperse Yellow 3-induced allergic contact dermatitis.
It is hypothesized that commensal skin bacteria can cleave the azo bond of Disperse Yellow 3, releasing aromatic amines such as 2-amino-p-cresol.[5] These smaller molecules can penetrate the skin and act as haptens, binding to skin proteins to form immunogenic complexes. These complexes are then recognized by antigen-presenting cells, leading to a T-cell-mediated inflammatory response characteristic of allergic contact dermatitis.[5]
Carcinogenicity and Genotoxicity
Disperse Yellow 3 is suspected to be a carcinogen, with evidence suggesting a genotoxic mechanism of action.[3] It has been shown to induce mutations, chromosomal aberrations, and unscheduled DNA synthesis in various in vitro and in vivo models.[3][4]
Logical Flow of Genotoxic Carcinogenesis:
Caption: Proposed genotoxic mechanism of carcinogenicity for Disperse Yellow 3.
The carcinogenicity of Disperse Yellow 3 is likely linked to its metabolic conversion into genotoxic aromatic amines.[3] These metabolites can form adducts with DNA, leading to mutations and chromosomal damage. Such genetic alterations can initiate the process of tumorigenesis. The expected metabolites, 4-aminoacetanilide and 2-amino-p-cresol, have also demonstrated genotoxic activity.[3]
References
- 1. textilelearner.net [textilelearner.net]
- 2. Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics [georgeweil.com]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. CN102295837A - Preparation method for disperse yellow dye - Google Patents [patents.google.com]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. Contact sensitization to disperse dyes in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. View Attachment [cir-reports.cir-safety.org]
